molecular formula C16H13FN2O2S B14162493 2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 850348-59-3

2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B14162493
CAS No.: 850348-59-3
M. Wt: 316.4 g/mol
InChI Key: MZOQWSBRZOITGL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-fluorophenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially offering therapeutic benefits for neuropsychiatric and neurodegenerative disorders .

Properties

CAS No.

850348-59-3

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C16H13FN2O2S/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)

InChI Key

MZOQWSBRZOITGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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